An In-Depth Technical Guide to (S)-(-)-1-Phenylethyl Isocyanate: Properties, Applications, and Experimental Protocols
An In-Depth Technical Guide to (S)-(-)-1-Phenylethyl Isocyanate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-Phenylethyl isocyanate is a chiral organic compound of significant interest in synthetic chemistry and drug development. Its electrophilic isocyanate group readily reacts with nucleophiles, making it a valuable reagent for the synthesis of a variety of chiral derivatives, including ureas and carbamates. This technical guide provides a comprehensive overview of the chemical properties, specifications, and key applications of (S)-(-)-1-Phenylethyl isocyanate. Detailed experimental protocols for its synthesis and analysis are presented, along with an exploration of its emerging role in cancer research, specifically its interaction with key signaling pathways.
Chemical Properties and Specifications
(S)-(-)-1-Phenylethyl isocyanate is a colorless to pale yellow liquid. Below is a summary of its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers for (S)-(-)-1-Phenylethyl Isocyanate
| Identifier | Value |
| CAS Number | 14649-03-7[1] |
| Molecular Formula | C₉H₉NO[1] |
| Molecular Weight | 147.17 g/mol [1] |
| IUPAC Name | (1S)-1-isocyanatoethyl)benzene[2] |
| Synonyms | (S)-(-)-α-Methylbenzyl isocyanate, (S)-1-phenylethyl isocyanate[1][2] |
| InChI Key | JJSCUXAFAJEQGB-QMMMGPOBSA-N[2] |
| SMILES | C--INVALID-LINK--N=C=O[2] |
Table 2: Physical and Chemical Properties of (S)-(-)-1-Phenylethyl Isocyanate
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 55 - 56 °C at 3.3 hPa[1] |
| Melting Point | 65 °C[1] |
| Density | 1.045 g/cm³ at 20 °C[1] |
| Flash Point | 65 °C (closed cup)[1] |
| Refractive Index | n20/D 1.5145 (lit.) |
| Solubility | Reacts with water[1] |
| Purity (GC) | ≥97.5%[3] |
Health and Safety Information
(S)-(-)-1-Phenylethyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[4]
Table 3: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed[4] |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H330 | Fatal if inhaled[5] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled[4] |
| H335 | May cause respiratory irritation |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1]
Experimental Protocols
Synthesis of (S)-(-)-1-Phenylethyl Isocyanate
This protocol is adapted from established methods for the synthesis of isocyanates from primary amines. The procedure involves the reaction of (S)-(-)-1-phenylethylamine with a phosgene equivalent, such as triphosgene.
Materials:
-
(S)-(-)-1-phenylethylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane. Slowly add this solution to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield (S)-(-)-1-phenylethyl isocyanate as a colorless to pale yellow liquid.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways [PeerJ] [peerj.com]
- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
